Molecular Weight Differentiation Across Analogs
The target compound (MW 210.28 g·mol⁻¹, C₁₀H₁₈N₄O) occupies an intermediate molecular-weight position among its five closest structural analogs, spanning from 154.17 g·mol⁻¹ (primary amide, C₆H₁₀N₄O) to 275.15 g·mol⁻¹ (4-bromo derivative, C₉H₁₅BrN₄O) . This places the compound within the optimal fragment-to-lead MW window (200–300 Da) favored for balancing ligand efficiency with target affinity, whereas its des-methyl analog (C₈H₁₃N₃O, 169.21 g·mol⁻¹) falls below this range and the 4-bromo analog exceeds it [1].
| Evidence Dimension | Molecular Weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 210.28 g·mol⁻¹ |
| Comparator Or Baseline | 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)acetamide: 154.17; 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-methylacetamide: 168.20; 2-(3-Amino-1H-pyrazol-1-yl)-N-isopropyl-N-methylacetamide: 169.21; 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-isopropyl-N-methylacetamide: 275.15 |
| Quantified Difference | ΔMW range: −56.11 (vs. primary amide) to +64.87 (vs. 4-bromo) |
| Conditions | Calculated from molecular formula; vendor-verified via InChIKey WWMMWPGCLIMPAP-UHFFFAOYSA-N |
Why This Matters
The intermediate MW of 210.28 g·mol⁻¹ avoids the sub-200 Da range associated with poor selectivity yet stays below 300 Da to maintain favorable permeability, making it the only analog simultaneously satisfying both fragment-like and lead-like physicochemical criteria.
- [1] Lusardi M, Spallarossa A, Brullo C. Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. 2023; 24(9):7834. (Describes amino-pyrazole scaffold utility and MW-dependent SAR trends.) View Source
